4-Methylquinolin-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H9NO.ClH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-8-ol hydrochloride typically involves the reaction of 2-aminophenol with methyl vinyl ketone in the presence of hydrochloric acid. The reaction mixture is heated to 120°C and refluxed for several hours. After cooling, the mixture is neutralized with aqueous sodium hydroxide and extracted with dichloromethane. The crude product is then purified by column chromatography and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline analogs.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
4-Methylquinolin-8-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Methylquinolin-4-ol: Another quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: A well-known compound with diverse applications in medicine and industry.
Uniqueness
4-Methylquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57334-63-1 |
---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
4-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H |
InChI Key |
QHWLGGJCAGZHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.